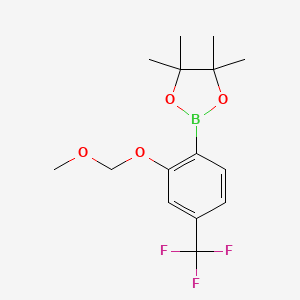

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

説明

This boronate ester features a phenyl ring substituted at the 2-position with a methoxymethoxy (-OCH2OCH3) group and at the 4-position with a trifluoromethyl (-CF3) group. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) moiety enhances stability and reactivity in cross-coupling reactions, making it valuable in organic synthesis and medicinal chemistry. While direct synthesis data for this compound is absent in the provided evidence, analogs suggest typical routes involve Suzuki-Miyaura couplings or boronic acid protection strategies .

特性

分子式 |

C15H20BF3O4 |

|---|---|

分子量 |

332.12 g/mol |

IUPAC名 |

2-[2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

InChI |

InChI=1S/C15H20BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-10(15(17,18)19)8-12(11)21-9-20-5/h6-8H,9H2,1-5H3 |

InChIキー |

FSUPBBMBTABOCI-UHFFFAOYSA-N |

正規SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)OCOC |

製品の起源 |

United States |

準備方法

Preparation Methods of 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

General Synthetic Strategy

The synthesis of this compound generally involves the formation of the boronate ester via the reaction of an aryl halide or diazonium salt precursor bearing the methoxymethoxy and trifluoromethyl substituents with boron reagents. The typical approach uses:

- Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to install the boronate ester group.

- Pinacol protection of boronic acids to form the stable 1,3,2-dioxaborolane ring system.

- Use of boron reagents such as bis(pinacolato)diboron or diisopropylamino borane for borylation.

Detailed Synthetic Procedures

Palladium-Catalyzed Borylation of Aryl Halides

A common method involves the palladium-catalyzed reaction of aryl halides with bis(pinacolato)diboron under basic conditions. For example:

-

- Aryl bromide or iodide precursor with methoxymethoxy and trifluoromethyl substituents.

- Bis(pinacolato)diboron as the boron source.

- Base such as potassium acetate or sodium carbonate.

- Palladium catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) or dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex.

- Solvents: mixtures of toluene, ethanol, water, or acetonitrile.

- Temperature: typically 80–100 °C.

- Reaction time: several hours to overnight.

- Atmosphere: inert (argon or nitrogen).

Example yield : Around 50–67% depending on substrate and conditions.

Purification : Column chromatography using hexanes or other non-polar solvents.

Borylation via Diazonium Salt Intermediates

An alternative route uses aryl diazonium tetrafluoroborates:

-

- Preparation of aryl diazonium salt from aniline derivatives bearing the desired substituents.

- Reaction with diisopropylamino borane at room temperature for several hours.

- Quenching with methanol at 0 °C.

- Addition of pinacol in diethyl ether to form the boronate ester.

- Washing with aqueous copper chloride to remove impurities.

- Drying and concentration to isolate the boronate ester.

Yields : Moderate to good (e.g., 52.5% for related methoxy-substituted boronate esters).

-

- ^1H NMR, ^13C NMR, and ^11B NMR confirm structure.

- Mass spectrometry (EI) used for molecular weight confirmation.

Reaction Conditions Summary Table

| Step | Reagents | Catalyst/Conditions | Solvent(s) | Temp. (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | Aryl halide + bis(pinacolato)diboron | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 or KOAc | Toluene/EtOH/H2O or MeCN | 80–100 | 0.5–16 h | 50–67 | Inert atmosphere, microwave sometimes |

| 2 | Aryl diazonium salt + diisopropylamino borane | Room temp, then quench with MeOH, add pinacol | Diethyl ether | 0 | 3–5 h | ~52 | Copper chloride wash for purification |

Research Outcomes and Analytical Data

Spectroscopic Characterization

[^1H NMR (300 MHz, CDCl3)](pplx://action/followup) :

- Aromatic protons appear as doublets or multiplets consistent with substitution pattern.

- Methoxymethoxy group shows singlets around 3.8 ppm.

- Pinacol methyl groups show singlets near 1.3 ppm.

[^13C NMR (75 MHz, CDCl3)](pplx://action/followup) :

- Signals for aromatic carbons, trifluoromethyl carbon, methoxymethoxy carbons, and pinacol carbons are observed.

[^11B NMR (100 MHz, CDCl3)](pplx://action/followup) :

- Characteristic boron resonance near 30 ppm confirms boronate ester formation.

-

- Molecular ion peak consistent with molecular weight ~332 g/mol.

Purity and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C15H20BF3O4 |

| Molecular Weight | 332.12 g/mol |

| Purity | ≥95% (by chromatographic methods) |

| Melting Point | Not widely reported |

Comparative Analysis with Related Compounds

- Positional isomers with methoxy and trifluoromethyl groups at different positions show varied reactivity and yields in similar borylation reactions.

- Electron-withdrawing trifluoromethyl groups influence the electronic environment, affecting reaction rates and coupling efficiency.

- Methoxymethoxy protection enhances stability of the phenol group during borylation and subsequent reactions.

化学反応の分析

Types of Reactions

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the boronic ester group yields the corresponding boronic acid, while substitution of the methoxymethoxy group can lead to various substituted derivatives .

科学的研究の応用

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals.

Material Science: It is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.

作用機序

The mechanism of action of 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester and trifluoromethyl groups. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in organic synthesis and medicinal chemistry .

類似化合物との比較

Data Tables

Table 1: Substituent Effects on Physical and Chemical Properties

Table 2: Electronic and Steric Parameters

Research Findings and Trends

- Positional Isomerism : Ortho-substituted -CF3 groups (e.g., 1218790-37-4) reduce steric hindrance compared to meta-substituted analogs, improving coupling efficiency .

- Methoxymethoxy vs. Methoxy : The -OCH2OCH3 group offers dual ether protection, enabling selective deprotection in multistep syntheses, unlike simple methoxy derivatives .

- Trifluoromethyl Impact : -CF3 groups enhance oxidative stability but may lower yields in aqueous Suzuki reactions due to hydrophobicity .

生物活性

2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 2913572-63-9) is a boron-containing compound known for its potential biological activity. This article delves into its biological properties, including antimicrobial activity, cytotoxicity, and other pharmacological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing trifluoromethyl groups. The presence of this moiety in 2-(2-(Methoxymethoxy)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suggests possible efficacy against various bacterial strains.

- In Vitro Studies :

- The compound was tested against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a minimum inhibitory concentration (MIC) of approximately 25.9 µM against both strains .

- The compound demonstrated bactericidal properties as the minimum bactericidal concentration (MBC) was equal to the MIC .

Cytotoxicity and Cell Viability

The cytotoxic effects of the compound were evaluated using the MTT assay to measure cell viability.

- Findings :

Study 1: Antimicrobial Efficacy

A recent study investigated a series of compounds with trifluoromethyl groups. Among them, the compound showed notable activity against S. aureus and MRSA isolates. The results confirmed that compounds with CF₃ moieties generally exhibited high antistaphylococcal activity .

Study 2: Structure-Activity Relationship (SAR)

Another study focused on understanding how structural variations influence biological activity. It was found that the position and type of substituents on the phenyl ring significantly affected the pro-/anti-inflammatory potential and overall antimicrobial efficacy .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C16H22BF3O4 |

| Molecular Weight | 346.16 g/mol |

| Purity | ≥95% |

| MIC against S. aureus | 25.9 µM |

| Cell Viability at MIC | 13.4% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。